molecular formula C15H16O6 B2975438 2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid CAS No. 300674-10-6

2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid

Cat. No.: B2975438
CAS No.: 300674-10-6
M. Wt: 292.287
InChI Key: ARGFDNOGKMHRLJ-UHFFFAOYSA-N
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Description

2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid is a high-purity synthetic benzofuran derivative designed for research and development applications. This compound serves as a versatile building block in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents. Benzofuran scaffolds are of significant interest in drug discovery due to their wide range of biological activities. Structural analogs based on the benzofuran core have been investigated as potent glucokinase activators for the management of Type 2 diabetes, representing a promising mechanism for regulating glucose homeostasis . Furthermore, molecular hybrids incorporating benzofuran moieties are actively explored for overcoming antibiotic resistance, showing potential activity against a spectrum of Gram-positive and Gram-negative pathogens . The specific molecular architecture of this compound, featuring a carboxylic acid and an isopropyl ester functional group, makes it a valuable intermediate for further synthetic modification. It is suitable for conjugation, linker attachment, or as a precursor for targeted bioactive molecules. This product is intended for research use only and is not approved for use in humans or animals. Researchers are responsible for ensuring all applicable safety protocols are followed.

Properties

IUPAC Name

2-[(2-methyl-3-propan-2-yloxycarbonyl-1-benzofuran-5-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-8(2)20-15(18)14-9(3)21-12-5-4-10(6-11(12)14)19-7-13(16)17/h4-6,8H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGFDNOGKMHRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid can be achieved through a multi-step synthetic route. One common method involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of an appropriate precursor, such as 2-hydroxybenzaldehyde, with an alkyne in the presence of a catalyst like palladium.

    Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced through an esterification reaction, where the benzofuran derivative is reacted with an acetic acid derivative in the presence of a strong acid catalyst.

    Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the benzofuran ring or the acetic acid moiety is oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed on the compound to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

    Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-one.

    Reduction: Formation of benzofuran-2-methanol or benzofuran-2-ol.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials and as a precursor for the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues include benzofuran derivatives with variations in substituents at positions 2, 3, and 4. Below is a comparative analysis:

Compound Name Molecular Formula Substituents (Position) Key Properties/Activities Reference
2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid C₁₆H₁₆O₆ -CH₃ (2), -COOCH(CH₃)₂ (3), -OCH₂COOH (5) Not explicitly reported (inferred stability)
2-{[1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid C₁₅H₁₅N₃O₆ -NO₂ (imidazole), -COOCH₂CH(CH₃) (benzofuran) Intramolecular H-bonding, planar packing
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid C₁₂H₁₁FO₂S -SCH₃ (3), -F (5), -CH₃ (7) Antifungal/antibacterial activity
{[3-(4-Methylbenzoyl)-1-benzofuran-5-yl]oxy}acetic acid C₁₈H₁₄O₅ -COC₆H₄CH₃ (3), -OCH₂COOH (5) Enhanced lipophilicity

Key Observations :

  • Substituent Position 3: The propan-2-yloxy carbonyl group in the target compound likely enhances steric bulk compared to methylsulfanyl (C₁₂H₁₁FO₂S) or methylbenzoyl (C₁₈H₁₄O₅) groups. This may reduce intermolecular packing efficiency but improve solubility in nonpolar solvents .
  • For example, 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid forms centrosymmetric dimers via O–H···O bonds, stabilizing its crystal lattice .
Crystallographic and Conformational Differences
  • Dihedral Angles : In 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, the dihedral angle between the benzofuran and imidazole rings is 34.93°, indicating moderate planarity disruption . By contrast, the title compound’s benzofuran-acetic acid linkage likely adopts a more planar conformation due to fewer steric clashes.
  • Hydrogen Bonding : Intramolecular C–H···O bonds in the nitro-imidazole analogue stabilize its conformation , whereas the acetic acid group in the target compound may favor intermolecular O–H···O or O–H···N interactions, similar to those observed in 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid .

Pharmacological and Physicochemical Implications

  • Bioactivity : While specific data for the target compound are unavailable, structurally related benzofuran derivatives exhibit antimicrobial and antitumor activities. For example, 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid shows promise in antifungal applications .

Biological Activity

2-({2-Methyl-3-[(propan-2-yloxy)carbonyl]-1-benzofuran-5-yl}oxy)acetic acid, often referred to as a benzofuran derivative, has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and research sources.

Chemical Structure and Properties

The compound has the molecular formula C15H16O6C_{15}H_{16}O_6 and a molecular weight of approximately 292.2839 g/mol. Its structure includes a benzofuran moiety linked to an acetic acid functional group, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anti-inflammatory Properties :
    • Studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
  • Antioxidant Activity :
    • The presence of the benzofuran ring has been associated with antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage in various diseases, including neurodegenerative disorders .
  • G Protein-Coupled Receptor Modulation :
    • Research indicates that derivatives of benzofuran can interact with G protein-coupled receptors (GPCRs), influencing signaling pathways involved in pain and inflammation . This modulation can lead to therapeutic effects in conditions like neuropathic pain.

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1 : Anti-inflammatory EffectsDemonstrated that similar benzofuran derivatives inhibited cytokine release in vitro, suggesting a mechanism for reducing inflammation .
Study 2 : Antioxidant ActivityFound that compounds with a benzofuran structure exhibited significant scavenging activity against free radicals, indicating potential protective effects against oxidative stress .
Study 3 : GPCR InteractionInvestigated the binding affinity of related compounds to GPCRs and found promising results for modulating pain pathways, which could translate into analgesic effects .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : By blocking the signaling pathways that lead to the production of inflammatory mediators.
  • Scavenging of Free Radicals : The compound's structure allows it to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.
  • Modulation of GPCR Signaling : The compound may alter GPCR-mediated signaling pathways, affecting pain perception and inflammatory responses.

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